molecular formula C12H19NO4 B1375522 5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid CAS No. 1454843-77-6

5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid

Cat. No. B1375522
M. Wt: 241.28 g/mol
InChI Key: VEIYKHIPSJIVRK-UHFFFAOYSA-N
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Description

“5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid” is a chemical compound . It is also known as "(6S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid" .

Scientific Research Applications

  • Conformationally Constrained β-Amino Acid Precursors
    • Field : Organic Chemistry
    • Application Summary : The compound is used as a precursor to conformationally constrained β-amino acids, which have the potential to form oligomers with definite secondary structures .
    • Method of Application : The synthesis of these precursors starts with a key compound, followed by reduction of an ester with lithium aluminum hydride (LAH). The alcohol functionality in the resultant product is then protected with tert-butyldimethylsilyl chloride (TBDMSCl), yielding the final compound .
    • Results : Oligomers of four to eight β-amino acids synthesized from the unsubstituted 2-azabicyclo[2.1.1]hexane and the C6-substituted 2-azabicyclo[2.1.1]hexanes both show increasingly ordered secondary folding structure with increasing oligomer length .
  • NMR Studies of Macromolecular Complexes

    • Field : Biomolecular NMR
    • Application Summary : The tert-butyl group has been used as a probe for NMR studies of macromolecular complexes . This technique has greatly facilitated the study of macromolecular assemblies by solution NMR spectroscopy .
    • Method of Application : The tert-butyl groups are attached at single cysteines of fragments of synaptotagmin-1, complexin-1 and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide or tert-butyl acrylate .
    • Results : The tert-butyl resonances of the tagged proteins were generally sharp and intense, although tert-butyl groups attached with BDSNB had a tendency to exhibit somewhat broader resonances .
  • Synthesis of Conformationally Constrained β-Amino Acids

    • Field : Organic Chemistry
    • Application Summary : C1-Substituted N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo[2.1.1]hexanes are used as precursors to conformationally constrained β-amino acids .
    • Method of Application : The synthesis of these precursors starts with a key compound, followed by reduction of an ester with lithium aluminum hydride (LAH). The alcohol functionality in the resultant product is then protected with tert-butyldimethylsilyl chloride (TBDMSCl), yielding the final compound .
    • Results : Oligomers of four to eight β-amino acids synthesized from the unsubstituted 2-azabicyclo[2.1.1]hexane and the C6-substituted 2-azabicyclo[2.1.1]hexanes both show increasingly ordered secondary folding structure with increasing oligomer length .
  • Synthesis of 1,5-Naphthyridines

    • Field : Organic Chemistry
    • Application Summary : The tert-butoxycarbonyl group has been used in the synthesis of 1,5-naphthyridines . These heterocycles present significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
    • Method of Application : The synthesis of these compounds involves the regioselective introduction and transformation of substituents at the C1 carbon of N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo .
    • Results : The synthesized 1,5-naphthyridines have shown circular dichorism-based evidence of secondary structure despite the absence of hydrogen bonding .
  • Tagging of Proteins for NMR Studies

    • Field : Biomolecular NMR
    • Application Summary : The tert-butyl group has been used as a tag for proteins in NMR studies of large biomolecular assemblies of limited stability and/or solubility .
    • Method of Application : The tert-butyl groups are attached at single cysteines of fragments of synaptotagmin-1, complexin-1 and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide or tert-butyl acrylate .
    • Results : The tert-butyl resonances of the tagged proteins were generally sharp and intense, although tert-butyl groups attached with BDSNB had a tendency to exhibit somewhat broader resonances .

properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-12(4-5-12)6-8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIYKHIPSJIVRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC2)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401146855
Record name 5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 5-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401146855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid

CAS RN

1454843-77-6
Record name 5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 5-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1454843-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 5-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401146855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
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